molecular formula C16H21N5O2S B7155558 N,N-dimethyl-4-(1-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyrimidin-2-amine

N,N-dimethyl-4-(1-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyrimidin-2-amine

Cat. No.: B7155558
M. Wt: 347.4 g/mol
InChI Key: IEFYFXBWHBEKAL-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(1-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyrimidin-2-amine: is a complex organic compound that belongs to the class of benzodiazepines fused with pyrimidine derivatives

Properties

IUPAC Name

N,N-dimethyl-4-(1-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-19(2)16-17-9-8-15(18-16)20-10-11-21(24(3,22)23)14-7-5-4-6-13(14)12-20/h4-9H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFYFXBWHBEKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(C3=CC=CC=C3C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(1-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyrimidin-2-amine typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives to form the benzodiazepine core.

    Sulfonylation: The benzodiazepine core is then sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Pyrimidine Ring Formation: The pyrimidine ring is introduced through a condensation reaction involving appropriate amidines or nitriles.

    N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodiazepine ring, potentially converting it to dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro and Tetrahydro Derivatives: From reduction reactions.

    Substituted Pyrimidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic transformations.

Biology

Biologically, N,N-dimethyl-4-(1-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyrimidin-2-amine is investigated for its potential as a pharmacological agent. Its benzodiazepine core suggests possible applications in modulating neurotransmitter activity, making it a candidate for treating anxiety, insomnia, and other CNS disorders.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to interact with GABA receptors, which are crucial in the regulation of neuronal excitability.

Industry

Industrially, the compound can be used in the development of new drugs and as a precursor in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyrimidin-2-amine involves its interaction with GABA_A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the benzodiazepine binding site on the GABA_A receptor, which modulates the receptor’s activity and increases chloride ion influx, resulting in hyperpolarization of neurons.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Alprazolam: Known for its use in treating anxiety and panic disorders.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

N,N-dimethyl-4-(1-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)pyrimidin-2-amine is unique due to its fused pyrimidine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural difference could potentially lead to variations in receptor binding affinity, metabolic stability, and overall therapeutic profile.

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